molecular formula C9H6N2O3 B11906564 5,8-Quinoxalinedione, 6-methoxy- CAS No. 56369-10-9

5,8-Quinoxalinedione, 6-methoxy-

Cat. No.: B11906564
CAS No.: 56369-10-9
M. Wt: 190.16 g/mol
InChI Key: KESYCUJIWXLJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C₉H₆N₂O₃. It is part of the quinoxaline family, which is known for its diverse biological activities. This compound is characterized by a quinoxaline core with methoxy and dione functional groups at the 6 and 5,8 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyquinoxaline-5,8-dione typically involves the condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with oxalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions .

Industrial Production Methods: Industrial production methods for 6-methoxyquinoxaline-5,8-dione are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products:

Scientific Research Applications

6-Methoxyquinoxaline-5,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxyquinoxaline-5,8-dione involves its interaction with cellular targets, leading to the formation of reactive oxygen species (ROS). This compound can inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH)-dependent quinone oxidoreductase, which plays a role in cellular redox balance. The generation of ROS can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 6-Methoxyquinoxaline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and dione groups at the 5,8-positions contribute to its reactivity and potential as a bioactive molecule .

Properties

IUPAC Name

6-methoxyquinoxaline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c1-14-6-4-5(12)7-8(9(6)13)11-3-2-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESYCUJIWXLJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480514
Record name 5,8-Quinoxalinedione, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56369-10-9
Record name 5,8-Quinoxalinedione, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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